

IUPAC name and structure of cyclohexyl propan-2-yl carbonate

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Compound of Interest		
Compound Name:	Cyclohexyl propan-2-yl carbonate	
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An In-depth Technical Guide to Cyclohexyl Propan-2-yl Carbonate

This technical guide provides a comprehensive overview of **cyclohexyl propan-2-yl carbonate**, a key chemical moiety in pharmaceutical sciences. The guide details its chemical identity, structure, and its significant role as a component of the prodrug candesartan cilexetil. It is intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

IUPAC Name: cyclohexyl propan-2-yl carbonate[1]

Synonyms: cyclohexyl isopropyl carbonate, cilexetil[1]

Chemical Structure:

The structure of **cyclohexyl propan-2-yl carbonate** is characterized by a cyclohexyl group and a propan-2-yl (isopropyl) group linked by a carbonate functional group.

Molecular Formula: C10H18O3[1]

Molecular Weight: 186.25 g/mol [1]

CAS Number: 3264-27-5[1]

SMILES: CC(C)OC(=0)OC1CCCCC1[1]



Physicochemical Properties

Detailed experimental physicochemical data for isolated **cyclohexyl propan-2-yl carbonate** is not extensively available in public literature. The following table summarizes computed data.

Property	Value	Source
Molecular Weight	186.25 g/mol	PubChem[1]
XLogP3	3.1	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	3	PubChem[1]
Exact Mass	186.125594432	PubChem[1]
Monoisotopic Mass	186.125594432	PubChem[1]
Topological Polar Surface Area	35.5 Ų	PubChem[1]
Heavy Atom Count	13	PubChem[1]

Role in Drug Development: The Prodrug Candesartan Cilexetil

Cyclohexyl propan-2-yl carbonate is a critical component of the well-known antihypertensive drug, candesartan cilexetil. In this context, the carbonate moiety is part of the "cilexetil" ester group, which renders the parent drug, candesartan, orally bioavailable.

Mechanism of Action

Candesartan cilexetil is a prodrug that, upon oral administration, undergoes rapid and complete hydrolysis in the gastrointestinal tract to its active metabolite, candesartan.[2] Candesartan is a potent and selective angiotensin II receptor blocker (ARB).[3] It specifically antagonizes the angiotensin II type 1 (AT1) receptor, which is responsible for the vasoconstrictive effects of angiotensin II.[3][4]



The binding of candesartan to the AT₁ receptor is tight, and it dissociates slowly, leading to a long-lasting antihypertensive effect.[5] By blocking the action of angiotensin II, candesartan leads to:

- Vasodilation: Relaxation of blood vessels, which lowers blood pressure.[4]
- Reduced Aldosterone Secretion: This promotes the excretion of sodium and water, further reducing blood pressure.[4]

Therapeutic Uses

Candesartan cilexetil is primarily used for the treatment of:

- Hypertension: To lower high blood pressure.[2]
- Heart Failure: To improve cardiac function in patients with heart failure.[3]

Experimental Protocols Proposed Synthesis of Cyclohexyl Propan-2-yl Carbonate

While a specific, detailed experimental protocol for the direct synthesis of **cyclohexyl propan- 2-yl carbonate** is not readily available, a plausible synthetic route can be inferred from general organic chemistry principles and related patent literature. A common method for the synthesis of carbonates is the reaction of an alcohol with a chloroformate.

Reaction Scheme:

Cyclohexanol + Isopropyl Chloroformate → Cyclohexyl propan-2-yl carbonate + HCl

General Procedure:

Reaction Setup: A solution of cyclohexanol in a suitable aprotic solvent (e.g.,
dichloromethane, diethyl ether) is prepared in a reaction vessel equipped with a stirrer and a
dropping funnel, under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically
cooled in an ice bath.



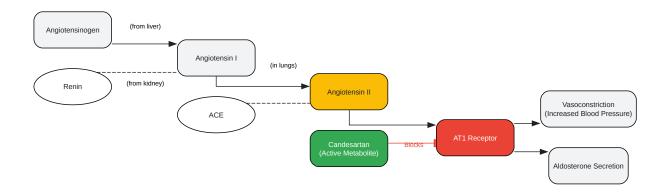
- Addition of Base: A non-nucleophilic base, such as pyridine or triethylamine, is added to the solution to act as a scavenger for the hydrochloric acid byproduct.
- Addition of Chloroformate: Isopropyl chloroformate is added dropwise to the cooled solution with vigorous stirring.
- Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Workup: Upon completion, the reaction mixture is washed with water and brine to remove the base hydrochloride and any unreacted starting materials.
- Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield pure cyclohexyl propan-2-yl carbonate.

A related synthesis described in the patent literature for an intermediate of candesartan cilexetil, 1-chloroethyl cyclohexyl propyl carbonate, involves the reaction of cyclohexanol with 1-chloroethyl chloroformate in the presence of a base.[6]

Visualizations

Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS) and the Action of Candesartan



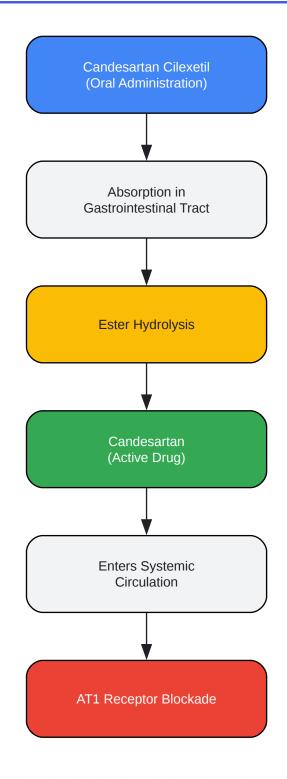


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Caption: Mechanism of action of Candesartan on the RAAS pathway.

Experimental Workflow: Prodrug Activation of Candesartan Cilexetil





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Caption: Bioactivation of the prodrug Candesartan Cilexetil.



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